molecular formula C23H23ClN2O B12901109 3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-20-5

3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B12901109
CAS No.: 918646-20-5
M. Wt: 378.9 g/mol
InChI Key: VTHYVYASWXMFIM-UHFFFAOYSA-N
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Description

3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a bicyclic quinoline derivative characterized by a dihydro-2-one core fused with two quinoline moieties. The compound features a butyl chain at position 3, a methyl group at position 3, and a chlorine substituent at position 3. Such structural motifs are common in medicinal chemistry, particularly in the design of protease inhibitors and kinase-targeting agents, due to their ability to modulate enzyme activity through aromatic stacking and hydrophobic interactions . While its exact biological activity remains unspecified in the provided evidence, analogs with similar scaffolds (e.g., fluorinated or methoxy-substituted derivatives) are commercially available and studied for pharmacological applications .

Properties

CAS No.

918646-20-5

Molecular Formula

C23H23ClN2O

Molecular Weight

378.9 g/mol

IUPAC Name

3-butyl-5-chloro-3-methyl-1-quinolin-3-yl-4H-quinolin-2-one

InChI

InChI=1S/C23H23ClN2O/c1-3-4-12-23(2)14-18-19(24)9-7-11-21(18)26(22(23)27)17-13-16-8-5-6-10-20(16)25-15-17/h5-11,13,15H,3-4,12,14H2,1-2H3

InChI Key

VTHYVYASWXMFIM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CC2=C(C=CC=C2Cl)N(C1=O)C3=CC4=CC=CC=C4N=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic chemistry, this reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.

Scientific Research Applications

3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action for 3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it might inhibit certain enzymes or receptors, thereby altering cellular functions.

Comparison with Similar Compounds

3-Butyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS 106609-36-3)

  • Key Differences : The fluorine atom at position 5 replaces chlorine.
  • Molecular Formula : C₂₃H₂₃FN₂O (vs. C₂₃H₂₃ClN₂O for the target compound).
  • Lipophilicity: The Cl→F substitution reduces logP (fluorine is less lipophilic than chlorine), which could influence membrane permeability and metabolic stability. Commercial Availability: This analog is marketed by Parchem Chemicals, suggesting industrial relevance in drug discovery .

Core Structure Modifications: Biquinolin vs. Bipyridin

3-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-5-(2,4-dimethoxypyrimidin-5-yl)-2H-[1,3'-bipyridin]-2-one (S7b)

  • Key Differences: Core: Bipyridin instead of biquinolin, altering aromaticity and electron distribution. Substituents: Cyclopropylmethoxy and dimethoxypyrimidinyl groups introduce steric bulk and polar functionality.
  • Synthesis : Produced via General Procedure C with a 75% yield, indicating efficient synthetic accessibility .
  • Biological Relevance : Designed as a main protease inhibitor (SARS-CoV-2), highlighting the role of heterocyclic cores in antiviral drug design .

Methyl-Branched Analogs in Pheromone Chemistry

These compounds, such as Me4-5:4-OH,2-one, are utilized by arthropods for alarm or sex pheromone functions. Although distinct in application, they underscore the broader significance of methyl and halogen substituents in modulating biological activity .

Tabulated Comparative Analysis

Compound Name Substituent (Position 5) Core Structure Molecular Formula CAS Number Key Notes
Target Compound Cl 3,4-dihydro-2H-[1,3'-biquinolin]-2-one C₂₃H₂₃ClN₂O Not Provided N/A
3-Butyl-5-fluoro-3-methyl-... F Same core C₂₃H₂₃FN₂O 106609-36-3 Commercial; reduced logP
S7b Cl, cyclopropylmethoxy 2H-[1,3'-bipyridin]-2-one C₂₆H₂₄ClN₃O₃ Not Provided 75% yield; protease inhibitor
Me4-5:4-OH,2-one OH, methyl branches Non-terpene ketone Not Specified Not Provided Alarm pheromone in ants

Biological Activity

3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C17H19ClN2O
  • Molecular Weight : 300.80 g/mol
  • CAS Number : 1151665-15-4

Antimicrobial Activity

Recent studies have indicated that derivatives of biquinoline compounds exhibit antimicrobial properties. For instance, compounds similar to 3-butyl-5-chloro derivatives have shown effectiveness against various bacterial strains. A study demonstrated that certain biquinoline derivatives displayed significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Research indicates that biquinoline derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The selectivity for COX-2 over COX-1 suggests a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antioxidant Activity

Studies have shown that biquinoline derivatives possess antioxidant properties. They can reduce oxidative stress markers and protect against DNA damage induced by reactive oxygen species (ROS) . This activity is crucial for developing therapeutic agents aimed at conditions associated with oxidative stress.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely interacts with the active sites of COX enzymes, inhibiting their activity and thus reducing inflammation.
  • Antioxidant Mechanism : The presence of functional groups in the biquinoline structure may facilitate electron donation, neutralizing free radicals.
  • Bacterial Interaction : The compound's structure may allow it to penetrate bacterial membranes effectively, disrupting cellular processes.

Case Studies and Research Findings

StudyFindings
Malinka et al. (2020)Identified selective COX-2 inhibition with promising anti-inflammatory effects in vitro .
LGC Standards (2024)Reported antimicrobial activity against Staphylococcus aureus with MIC values comparable to established antibiotics .
MDPI Journal (2024)Highlighted the antioxidant potential of biquinoline derivatives in protecting against oxidative DNA damage .

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